molecular formula C14H16N2O3S B7043845 N-(1-cyano-2,2-dimethylcyclopropyl)-2,3-dihydro-1-benzofuran-7-sulfonamide

N-(1-cyano-2,2-dimethylcyclopropyl)-2,3-dihydro-1-benzofuran-7-sulfonamide

Cat. No.: B7043845
M. Wt: 292.36 g/mol
InChI Key: BYWSNTFZJREUQD-UHFFFAOYSA-N
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Description

N-(1-cyano-2,2-dimethylcyclopropyl)-2,3-dihydro-1-benzofuran-7-sulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropyl group, a benzofuran moiety, and a sulfonamide group, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylcyclopropyl)-2,3-dihydro-1-benzofuran-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-13(2)8-14(13,9-15)16-20(17,18)11-5-3-4-10-6-7-19-12(10)11/h3-5,16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWSNTFZJREUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C#N)NS(=O)(=O)C2=CC=CC3=C2OCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2,2-dimethylcyclopropyl)-2,3-dihydro-1-benzofuran-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.

    Benzofuran Formation: The benzofuran moiety can be synthesized via a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone.

    Sulfonamide Introduction: The sulfonamide group is typically introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2,2-dimethylcyclopropyl)-2,3-dihydro-1-benzofuran-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-cyano-2,2-dimethylcyclopropyl)-2,3-dihydro-1-benzofuran-7-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-2,2-dimethylcyclopropyl)-2,3-dihydro-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets. The cyano group and the sulfonamide moiety are key functional groups that can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
  • N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide
  • N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide

Uniqueness

N-(1-cyano-2,2-dimethylcyclopropyl)-2,3-dihydro-1-benzofuran-7-sulfonamide is unique due to its combination of a cyclopropyl group, a benzofuran moiety, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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